molecular formula C18H19F3N4O B6429702 2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775451-97-2

2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B6429702
CAS No.: 1775451-97-2
M. Wt: 364.4 g/mol
InChI Key: YTZZSTJNYQYWCU-UHFFFAOYSA-N
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Description

2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a trifluoromethyl group, a piperazine ring, and a methylbenzoyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

    Addition of the Methylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperazine ring and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

Medically, this compound is investigated for

Properties

IUPAC Name

(4-methylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-12-3-5-14(6-4-12)17(26)25-9-7-24(8-10-25)16-11-15(18(19,20)21)22-13(2)23-16/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZZSTJNYQYWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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